molecular formula C23H24N4O5S B6521370 ethyl 4-[2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate CAS No. 920221-00-7

ethyl 4-[2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate

Cat. No.: B6521370
CAS No.: 920221-00-7
M. Wt: 468.5 g/mol
InChI Key: HFLIAZMKYOOCAS-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate is a useful research compound. Its molecular formula is C23H24N4O5S and its molecular weight is 468.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.14674105 g/mol and the complexity rating of the compound is 779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-[2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

  • Ethyl group : Contributes to the lipophilicity of the molecule.
  • Dihydropyridine moiety : Known for its role in calcium channel modulation and potential cardiovascular effects.
  • Pyrimidine ring : May influence interactions with various biological targets.
  • Methoxy and acetamido groups : These functional groups can enhance solubility and bioavailability.

Structural Formula

C19H24N4O4S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

Antimicrobial Activity

Several studies have indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, pyridine derivatives have shown a wide range of biological activities, including antimicrobial effects against various pathogens . this compound may possess similar properties due to its structural components.

Antitumor Effects

Research into related compounds suggests potential antitumor activity. In particular, compounds with dihydropyridine structures have been studied for their ability to inhibit cancer cell proliferation. For example, a study on Kinesin Spindle Protein inhibitors showed promising results in inducing cell death in cancer models . The mechanism often involves cell cycle arrest and apoptosis induction.

The biological activity of this compound may involve:

  • Calcium Channel Modulation : Dihydropyridine derivatives are known to affect calcium channels, influencing cardiac and smooth muscle function.
  • Inhibition of Enzyme Activity : The presence of the pyrimidine ring could allow for interaction with various enzymes involved in metabolic pathways.
  • Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, which can contribute to their overall therapeutic effects .

Study 1: Antimicrobial Evaluation

A study conducted on related pyridine derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications to the nitrogen-containing rings enhanced their efficacy .

Study 2: Antitumor Activity in Xenograft Models

In vivo studies using xenograft models demonstrated that compounds structurally similar to this compound exhibited robust antitumor effects when administered at specific dosages (e.g., 160 mg/kg). These findings suggest potential clinical applications for cancer treatment .

Properties

IUPAC Name

ethyl 4-[[2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S/c1-4-32-22(30)16-5-7-17(8-6-16)26-21(29)13-27-12-20(31-3)19(28)11-18(27)14-33-23-24-10-9-15(2)25-23/h5-12H,4,13-14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLIAZMKYOOCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC(=N3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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